N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 942003-87-4
VCID: VC7460694
InChI: InChI=1S/C20H21FN4O2S/c1-12-22-18-19(28-12)17(13-7-9-14(21)10-8-13)24-25(20(18)27)11-16(26)23-15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,23,26)
SMILES: CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)F
Molecular Formula: C20H21FN4O2S
Molecular Weight: 400.47

N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

CAS No.: 942003-87-4

Cat. No.: VC7460694

Molecular Formula: C20H21FN4O2S

Molecular Weight: 400.47

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide - 942003-87-4

Specification

CAS No. 942003-87-4
Molecular Formula C20H21FN4O2S
Molecular Weight 400.47
IUPAC Name N-cyclohexyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Standard InChI InChI=1S/C20H21FN4O2S/c1-12-22-18-19(28-12)17(13-7-9-14(21)10-8-13)24-25(20(18)27)11-16(26)23-15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,23,26)
Standard InChI Key PNGTZWJBSXEUIW-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)F

Introduction

N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic organic compound of interest in pharmaceutical and chemical research. Its structure incorporates a thiazolo[4,5-d]pyridazine core, a fluorophenyl group, and a cyclohexyl-acetamide moiety. This unique arrangement suggests potential biological activity, particularly in medicinal chemistry applications such as anticancer or anti-inflammatory drug design.

Synthesis

The synthesis of N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step reactions:

  • Formation of the Thiazolo[4,5-d]pyridazine Core:

    • Cyclization reactions involving a pyridazine derivative and sulfur-containing reagents.

  • Introduction of the Fluorophenyl Group:

    • Electrophilic substitution or coupling reactions to attach the fluorophenyl moiety.

  • Attachment of the Cyclohexyl-Acetamide Group:

    • Amidation using cyclohexylamine and acetic acid derivatives.

This method ensures high yields with minimal by-products when optimized under controlled conditions.

Analytical Characterization

The compound can be characterized using standard spectroscopic and chromatographic techniques:

Table 2: Spectroscopic Data

TechniqueObservations
NMR (1H, 13C)Signals corresponding to aromatic protons (fluorophenyl), cyclohexyl protons, and amide groups .
LC-MSMolecular ion peak at m/z = ~387 (consistent with molecular weight) .
IR SpectroscopyCharacteristic peaks for C=O (amide), C-F (fluorophenyl), and thiazole ring vibrations .

Potential Applications

1. Medicinal Chemistry:

  • The compound's scaffold is suitable for further optimization as an anticancer or anti-inflammatory agent due to its drug-like properties.

2. Molecular Docking Studies:

  • Computational docking against biological targets such as kinases or inflammatory mediators could provide insights into binding affinities and modes of action.

3. Synthetic Derivatives:

  • Modifications at the fluorophenyl or cyclohexyl-acetamide groups could yield analogs with improved potency or selectivity for specific targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator